molecular formula C13H15NO4 B1466138 Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate CAS No. 1160626-00-5

Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate

Cat. No. B1466138
CAS RN: 1160626-00-5
M. Wt: 249.26 g/mol
InChI Key: XENBHIZWBGPKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate, also known as E3PBA, is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of benzoic acid and is used as a reagent in organic synthesis. The compound has a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology, due to its ability to interact with a variety of biological molecules.

Scientific Research Applications

Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate has a wide range of applications in scientific research. It has been used to study the structure and function of proteins and peptides, as well as to study the biochemical and physiological effects of drugs and other compounds. It has also been used in the synthesis of new drugs and in the development of new drug delivery systems.

Mechanism of Action

Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate acts as a proton donor, donating a proton to a target molecule. This protonation reaction can lead to changes in the structure and function of the target molecule, which can then be studied.
Biochemical and Physiological Effects
Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate has been used to study the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the nervous system, cardiovascular system, and immune system. It has also been used to study the effects of drugs on metabolism, cell growth, and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate in lab experiments include its low cost, low toxicity, and ease of synthesis. It is also relatively stable in aqueous solutions, which makes it ideal for use in aqueous solutions. However, the compound can be toxic if ingested and should be handled with care.

Future Directions

The potential future directions of Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate use include:
1. Development of new drug delivery systems, such as prodrugs, liposomes, and nanoparticles, which can be used to deliver drugs to specific target sites in the body.
2. Development of new drugs and drug combinations that can be used to treat a variety of diseases, such as cancer, cardiovascular disease, and neurological disorders.
3. Development of new methods for studying the structure and function of proteins and peptides.
4. Development of new methods for studying the effects of drugs and other compounds on biochemical and physiological processes.
5. Development of new methods for studying the effects of drugs on the nervous system, cardiovascular system, and immune system.
6. Development of new methods for studying the effects of drugs on metabolism, cell growth, and cell death.
7. Development of new methods for studying the effects of drugs on gene expression.
8. Development of new methods for studying the effects of drugs on the environment.

properties

IUPAC Name

ethyl 3-(prop-2-enoxycarbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-8-18-13(16)14-11-7-5-6-10(9-11)12(15)17-4-2/h3,5-7,9H,1,4,8H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENBHIZWBGPKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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